![molecular formula C14H17FN2O B7461381 N-ethyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B7461381.png)
N-ethyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxamide, also known as EFDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EFDP belongs to the class of pyridine carboxamides and is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. In
Mechanism of Action
N-ethyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxamide acts as a potent inhibitor of FAAH, which is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, N-ethyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxamide leads to an increase in the levels of endocannabinoids, which can activate cannabinoid receptors in the body. This activation of cannabinoid receptors leads to various physiological effects, including pain relief, anti-inflammatory effects, and anxiolytic effects.
Biochemical and Physiological Effects
N-ethyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to have potent analgesic effects in animal models of pain. N-ethyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxamide has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory disorders. Additionally, N-ethyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to have anxiolytic effects, which can be beneficial in the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
N-ethyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxamide has several advantages for lab experiments. It is a potent FAAH inhibitor, which makes it an excellent tool for studying the role of endocannabinoids in various physiological processes. Additionally, N-ethyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to have promising therapeutic potential, which makes it an attractive candidate for drug development. However, N-ethyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxamide has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to administer in vivo. Additionally, N-ethyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on N-ethyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxamide. One area of research could be to explore the therapeutic potential of N-ethyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxamide in various disorders, including pain, anxiety, and inflammation. Additionally, further research could be done to explore the mechanism of action of N-ethyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxamide and its effects on endocannabinoid signaling. Another area of research could be to develop more potent and selective FAAH inhibitors that have fewer off-target effects. Finally, research could be done to explore the potential of N-ethyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxamide as a tool for studying the role of endocannabinoids in various physiological processes.
Conclusion
In conclusion, N-ethyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxamide is a potent FAAH inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. N-ethyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to have promising results in the treatment of various disorders, including pain, anxiety, and inflammation. N-ethyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxamide acts by increasing the levels of endocannabinoids in the body, which can activate cannabinoid receptors and lead to various physiological effects. While N-ethyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxamide has some limitations for lab experiments, it has several advantages, including its potent FAAH inhibition and potential therapeutic applications. There are several potential future directions for research on N-ethyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxamide, including exploring its therapeutic potential, developing more potent and selective FAAH inhibitors, and using it as a tool for studying endocannabinoid signaling.
Synthesis Methods
The synthesis of N-ethyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxamide involves the reaction of 4-fluoro-4'-methoxybenzophenone with ethyl cyanoacetate in the presence of sodium hydride and ethanol. The resulting product is then subjected to hydrogenation in the presence of palladium on carbon, which leads to the formation of N-ethyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxamide. The yield of N-ethyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxamide using this method is around 60%.
Scientific Research Applications
N-ethyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have promising results in the treatment of various disorders, including pain, anxiety, and inflammation. N-ethyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxamide acts as a FAAH inhibitor, which leads to an increase in the levels of endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes, including pain regulation, appetite, and mood.
properties
IUPAC Name |
N-ethyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c1-2-16-14(18)17-9-7-12(8-10-17)11-3-5-13(15)6-4-11/h3-7H,2,8-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSDVVBSHPWLIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(=CC1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.